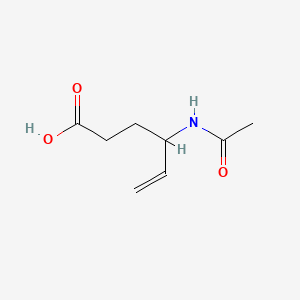
4-Acetamidohex-5-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetamidohex-5-enoic acid is an organic compound with the molecular formula C8H13NO3 It is characterized by the presence of an acetamido group attached to a hexenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamidohex-5-enoic acid typically involves the reaction of hex-5-enoic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Hex-5-enoic acid+Acetic anhydride→4-Acetamidohex-5-enoic acid+Acetic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as crystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Acetamidohex-5-enoic acid can undergo various chemical reactions, including:
Oxidation: The double bond in the hexenoic acid moiety can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated hexanoic acid derivatives
Substitution: Various substituted acetamidohexenoic acids
Scientific Research Applications
4-Acetamidohex-5-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Acetamidohex-5-enoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. The double bond in the hexenoic acid moiety can also participate in various biochemical reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Acetamidohexanoic acid: Lacks the double bond present in 4-Acetamidohex-5-enoic acid.
4-Acetamidopent-4-enoic acid: Has a shorter carbon chain.
4-Acetamidohex-5-ynoic acid: Contains a triple bond instead of a double bond.
Uniqueness
This compound is unique due to the presence of both an acetamido group and a double bond in its structure. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
4-acetamidohex-5-enoic acid |
InChI |
InChI=1S/C8H13NO3/c1-3-7(9-6(2)10)4-5-8(11)12/h3,7H,1,4-5H2,2H3,(H,9,10)(H,11,12) |
InChI Key |
ZNAMVDLRFNJURT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CCC(=O)O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















